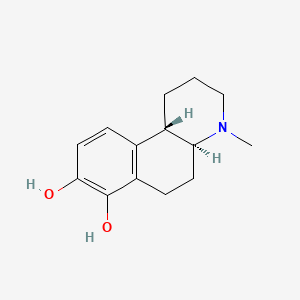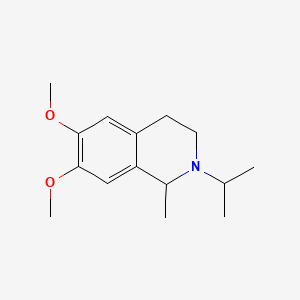
(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-(1-methylethyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-1-methyl-2-propan-2-yl-3,4-dihydro-1H-isoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, a methyl group at position 1, and a propan-2-yl group at position 2 on the isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-methyl-2-propan-2-yl-3,4-dihydro-1H-isoquinoline can be achieved through several synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a well-known reaction for constructing isoquinoline derivatives. This method typically involves the condensation of an aromatic aldehyde with an amine, followed by cyclization under acidic conditions .
Another approach is the Petasis reaction, which involves the reaction of an amine, an aldehyde, and an organoboron reagent. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6,7-Dimethoxy-1-methyl-2-propan-2-yl-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学研究应用
6,7-Dimethoxy-1-methyl-2-propan-2-yl-3,4-dihydro-1H-isoquinoline has several scientific research applications:
作用机制
The mechanism of action of 6,7-dimethoxy-1-methyl-2-propan-2-yl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar but lacks the propan-2-yl group at position 2.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a different substitution pattern.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: A related compound with a different core structure.
Uniqueness
6,7-Dimethoxy-1-methyl-2-propan-2-yl-3,4-dihydro-1H-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for the synthesis of specialized derivatives and for exploring novel biological activities.
属性
CAS 编号 |
65492-85-5 |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC 名称 |
6,7-dimethoxy-1-methyl-2-propan-2-yl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H23NO2/c1-10(2)16-7-6-12-8-14(17-4)15(18-5)9-13(12)11(16)3/h8-11H,6-7H2,1-5H3 |
InChI 键 |
XYZMYPVDTLUISQ-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=CC(=C(C=C2CCN1C(C)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13780975.png)
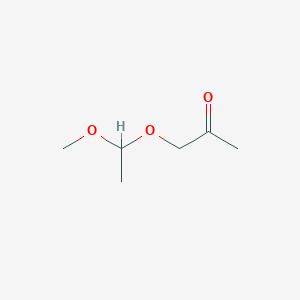

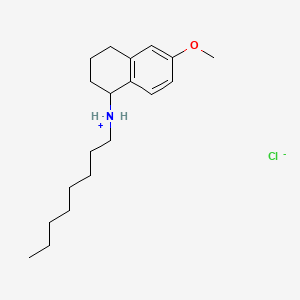

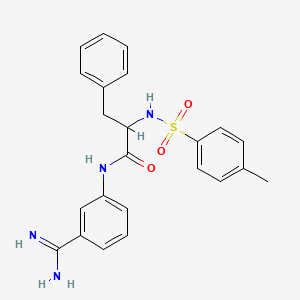
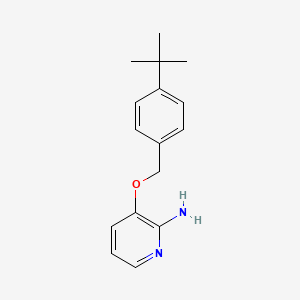
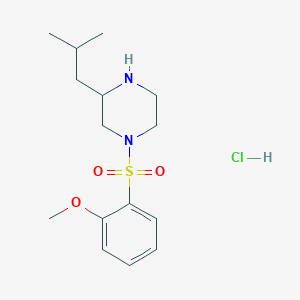
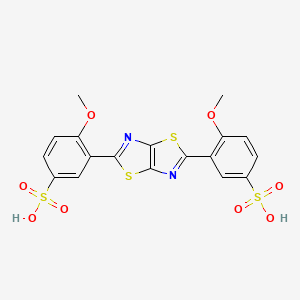
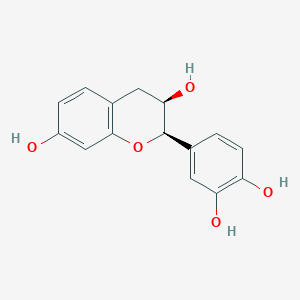

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
